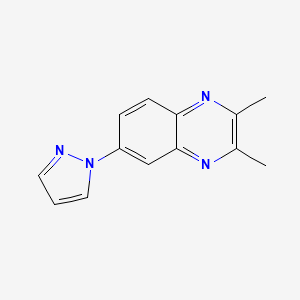
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline: is a heterocyclic compound that features a quinoxaline core substituted with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both quinoxaline and pyrazole moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound, followed by cyclization with hydrazine derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline with 1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyrazole ring.
科学研究应用
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities.
Material Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar biological activities but with different structural features.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: Another pyrazole derivative with distinct biological properties.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound with a wide range of applications in medicinal chemistry.
Uniqueness: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is unique due to its combined quinoxaline and pyrazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
属性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2,3-dimethyl-6-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3 |
InChI 键 |
JHBQPSUZHFOIMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)

![6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11885258.png)








